2,2',3,3',4,5,5'-Heptachlorobiphenyl

Übersicht

Beschreibung

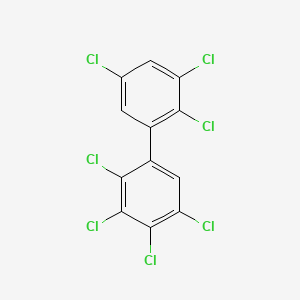

2,2’,3,3’,4,5,5’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is one of the many congeners of PCBs, which are synthetic organic chemicals with 1 to 10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential for bioaccumulation in living organisms .

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Research on PCB 187 has primarily focused on its toxicological effects in both animal models and human populations. Studies indicate that PCB 187 can disrupt endocrine functions and may be linked to carcinogenic outcomes.

- Animal Studies : Animal models have shown that exposure to PCB 187 can lead to liver tumors and other pathological changes. For instance, a study demonstrated increased liver weights and alterations in hepatic enzyme activity in rats exposed to various doses of PCB mixtures containing PCB 187 .

- Human Health Implications : Epidemiological studies suggest a correlation between PCB exposure and various health issues, including cancer. The International Agency for Research on Cancer (IARC) classifies PCBs as probable human carcinogens (Group B2) .

Environmental Impact Assessments

Due to its persistence in the environment, PCB 187 has been a focus of environmental monitoring studies. Research indicates that PCBs bioaccumulate in food webs, posing risks to wildlife and humans who consume contaminated fish or other animals.

- Bioaccumulation Studies : Investigations into the bioaccumulation patterns of PCB 187 reveal that it can accumulate in fatty tissues of organisms over time. This accumulation raises concerns about long-term exposure effects on both wildlife and humans .

Metabolism and Biotransformation

Studies have explored the metabolic pathways of PCB 187 in various species. Understanding how this compound is metabolized can provide insights into its toxicity and potential health risks.

- Metabolite Identification : Research has identified several metabolites of PCB 187, such as 4-OH-CB187, which are detected in serum samples from both wildlife and humans. These metabolites may retain toxic properties and contribute to the overall toxicity profile of PCBs .

Case Study 1: Occupational Exposure

A notable case involved workers at a manufacturing plant where PCBs were used extensively. Longitudinal studies showed elevated levels of PCB metabolites in their serum compared to the general population. This cohort exhibited higher incidences of liver dysfunction and other health issues attributed to chronic exposure to PCBs .

Case Study 2: Environmental Contamination

In a region near a former PCB manufacturing site, soil and water samples revealed high concentrations of PCB 187. Subsequent studies indicated that local fish populations had accumulated significant levels of this compound, leading to advisories against consumption due to potential health risks .

Wirkmechanismus

Target of Action

2,2’,3,3’,4,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a type of polychlorinated biphenyl (PCB) that primarily targets microsomal and cytosolic enzymes . These enzymes play a crucial role in various biochemical reactions within the cell.

Mode of Action

PCB 180 interacts with its targets by inducing changes in their activity. Specifically, it influences the activity of microsomal and cytosolic enzymes . This interaction results in changes in the cell’s biochemical processes, leading to various downstream effects.

Biochemical Pathways

PCB 180 affects several biochemical pathways. It is metabolized via dechlorination, hydroxylation, and ring-opening pathways . These pathways lead to the formation of metabolic products, including low-chlorinated PCBs and chlorobenzoic acid .

Pharmacokinetics

The pharmacokinetics of PCB 180 involve its absorption, distribution, metabolism, and excretion (ADME). Following oral administration, PCB 180 is distributed throughout the body, with concentrations in the liver, spleen, CNS, and blood being 100-500 times higher than in adipose tissue . The compound is excreted daily with the feces and urine, with heptachlorobiphenylol identified as a metabolite . The biotransformation rate of PCB 180 is estimated to be about 5% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PCB 180. For instance, the compound’s hydrophobicity and obstinacy make it difficult for microorganisms to directly utilize it . The addition of a co-metabolic carbon source, such as methanol, can significantly stimulate the degradation performance of microbial consortiums for pcb 180 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl, was historically conducted by direct chlorination of biphenyl in the presence of a catalyst. due to environmental and health concerns, the production of PCBs has been banned or severely restricted in many countries .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl can undergo several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: This reaction can result in the dechlorination of the compound.

Substitution: This reaction can involve the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like zinc dust or sodium borohydride can be employed.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.

Major Products Formed:

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyls with different functional groups replacing chlorine atoms.

Vergleich Mit ähnlichen Verbindungen

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl

Comparison: 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which affects its chemical properties, environmental persistence, and biological activity. Compared to hexachlorobiphenyls, it has higher chlorine content, leading to greater hydrophobicity and bioaccumulation potential .

Biologische Aktivität

2,2',3,3',4,5,5'-Heptachlorobiphenyl (PCB 180) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 individual congeners. These compounds are known for their environmental persistence and potential health hazards. PCB 180 has been studied for its biological activity, particularly its endocrine-disrupting effects and interactions with various nuclear receptors.

The biological activity of PCB 180 is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism and cell cycle regulation. PCB 180 exhibits dioxin-like activity by binding to AhR, leading to alterations in gene transcription that can disrupt normal cellular functions .

Key Mechanisms:

- AhR Binding : PCB 180 binds to AhR, inducing the expression of cytochrome P450 enzymes which are involved in the metabolism of various substances.

- Endocrine Disruption : PCB 180 can interfere with hormonal signaling pathways, particularly estrogen and androgen receptors. This disruption can lead to reproductive dysfunction and increased cancer risk .

- Calcium Channel Interference : Some studies suggest that PCBs may disrupt calcium channel functions, impacting neuronal signaling and other physiological processes .

Biological Effects

Research indicates that PCB 180 can have both stimulatory and inhibitory effects on cell proliferation depending on concentration and context.

Case Studies:

- MCF-7 Cell Line Study : In a study using MCF-7 breast cancer cells, low concentrations of PCB 180 (1-10 nM) in combination with estradiol resulted in increased cell proliferation. However, at higher concentrations (1-10 µM), it significantly inhibited cell growth .

- Androgen Receptor Activity : In experiments involving Chinese Hamster Ovary cells, PCB 180 demonstrated a dose-dependent antagonistic effect on androgen receptor activity with an IC50 value of approximately 6.2 µM .

Table of Biological Activities

| Biological Activity | Concentration Range | Effect |

|---|---|---|

| Cell Proliferation (MCF-7 cells) | 1-10 nM | Increased with estradiol co-treatment |

| Cell Growth Inhibition (MCF-7 cells) | 1-10 µM | Significant inhibition |

| Androgen Receptor Antagonism | Varies | Dose-dependent antagonism with IC50 = 6.2 µM |

Environmental Impact and Bioaccumulation

PCB 180 is known for its bioaccumulation in aquatic organisms, leading to higher concentrations in the food chain. This accumulation poses risks not only to wildlife but also to humans who consume contaminated fish. Studies have shown that PCB levels in fish can exceed safe limits set by environmental agencies .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPMUCXYRNOABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074167 | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-74-8 | |

| Record name | 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.